2,2-Diethoxy-1-isocyanoethane
Overview
Description
2,2-Diethoxy-1-isocyanoethane is a chemical compound . It is used in various chemical reactions and synthesis plans .
Synthesis Analysis
The synthesis of 2,2-Diethoxy-1-isocyanoethane is based on the dehydration of N-substituted formamides, which is the most important route to isocyanides . The combination of triphenylphosphine, carbon tetrachloride, and triethylamine allows a smooth dehydration and a facile workup .Molecular Structure Analysis
The molecular formula of 2,2-Diethoxy-1-isocyanoethane is C7H13NO2 . Its molecular weight is 143.18 .Chemical Reactions Analysis
2,2-Diethoxy-1-isocyanoethane has been used in an Ugi four-component condensation (U-4CC) together with cycloketones, amine hydrochlorides, and potassium thiocyanate or selenocyanate, to obtain spiroimidazo[1,5-a]imidazole-5-thiones .Scientific Research Applications
1. Preparation and Synthesis
2,2-Diethoxy-1-isocyanoethane is utilized in various chemical syntheses. Amato and Marcaccini (2005) discuss its role in preparing aminoacetaldehyde diethyl acetal, propyl formate, and other compounds. It's highlighted for its use in dehydration, formylation, and the synthesis of formamides, imidazoles, and imidazo-imidazoles (Amato & Marcaccini, 2005).
2. Facilitating Chemical Reactions
The compound plays a significant role in facilitating specific chemical reactions. For instance, Bossio, Marcaccini, and Pepino (1993) demonstrated its use in the Ugi four-component condensation, a process essential for synthesizing imidazo[1,5-a]imidazoles (Bossio, Marcaccini, & Pepino, 1993).
3. Environmental and Hazard Impact Assessment
In assessing the environmental and hazard impacts of chemical reactions, 2,2-Diethoxy-1-isocyanoethane's syntheses are critically evaluated. Andraos et al. (2016) included it in their study, which aimed at evaluating various green metrics for chemical reactions (Andraos et al., 2016).
4. Structural Analysis in Chemistry
The structural and molecular properties of related diethoxy compounds have been a subject of interest. Ślepokura, Kozlecki, and Lis (2003) explored the structure of isomers of 2,5-diethoxy-2,5-bis(hydroxymethyl)-[1,4]-dioxane, which can offer insights into the behavior of similar diethoxy compounds (Ślepokura, Kozlecki, & Lis, 2003).
5. Renewable Resource Utilization
Research on utilizing renewable resources for chemical synthesis often includes derivatives of 2,2-Diethoxy-1-isocyanoethane. Agirre et al. (2011) discussed the production of related acetals from bioalcohols, highlighting the potential of these compounds in renewable resource applications (Agirre et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1,1-diethoxy-2-isocyanoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVTNIPVCCCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+]#[C-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449513 | |
Record name | 2,2-Diethoxy-1-isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-1-isocyanoethane | |
CAS RN |
15586-32-0 | |
Record name | 2,2-Diethoxy-1-isocyanoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.